Cas no 2034320-69-7 (N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide)

N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide is a heterocyclic compound featuring a thienopyrimidinone core linked to an imidazole carboxamide moiety. This structure confers potential biological activity, particularly in medicinal chemistry applications, due to the presence of multiple pharmacophoric elements. The thienopyrimidinone scaffold is known for its role in kinase inhibition, while the imidazole group enhances binding affinity to biological targets. The compound's synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. Its well-defined molecular architecture ensures reproducibility in research settings, supporting investigations into therapeutic agents for conditions such as inflammation, cancer, or infectious diseases.
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide structure
2034320-69-7 structure
Product name:N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide
CAS No:2034320-69-7
MF:C12H11N5O2S
MW:289.313040018082
CID:5551939
PubChem ID:91819138

N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2034320-69-7
    • F6524-5971
    • AKOS025328286
    • Z2737151451
    • N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide
    • N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1H-imidazole-5-carboxamide
    • N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide
    • Inchi: 1S/C12H11N5O2S/c18-10(9-5-13-6-15-9)14-2-3-17-7-16-11-8(12(17)19)1-4-20-11/h1,4-7H,2-3H2,(H,13,15)(H,14,18)
    • InChI Key: BIFREAABGNROKN-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1N=CN(C2=O)CCNC(C1=CN=CN1)=O

Computed Properties

  • Exact Mass: 289.06334578g/mol
  • Monoisotopic Mass: 289.06334578g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 119Ų

N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6524-5971-2mg
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide
2034320-69-7
2mg
$59.0 2023-09-08
Life Chemicals
F6524-5971-20μmol
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide
2034320-69-7
20μmol
$79.0 2023-09-08
Life Chemicals
F6524-5971-4mg
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide
2034320-69-7
4mg
$66.0 2023-09-08
Life Chemicals
F6524-5971-20mg
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide
2034320-69-7
20mg
$99.0 2023-09-08
Life Chemicals
F6524-5971-5μmol
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide
2034320-69-7
5μmol
$63.0 2023-09-08
Life Chemicals
F6524-5971-15mg
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide
2034320-69-7
15mg
$89.0 2023-09-08
Life Chemicals
F6524-5971-3mg
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide
2034320-69-7
3mg
$63.0 2023-09-08
Life Chemicals
F6524-5971-10mg
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide
2034320-69-7
10mg
$79.0 2023-09-08
Life Chemicals
F6524-5971-5mg
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide
2034320-69-7
5mg
$69.0 2023-09-08
Life Chemicals
F6524-5971-2μmol
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide
2034320-69-7
2μmol
$57.0 2023-09-08

Additional information on N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide

Introduction to N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide (CAS No. 2034320-69-7)

N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-ylethyl}-1H-imidazole-5-carboxamide) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034320-69-7, represents a novel molecular entity with potential applications in the development of therapeutic agents. Its unique structural framework, characterized by a fused heterocyclic system, positions it as a promising candidate for further investigation in drug discovery.

The structural composition of N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide is intricately designed to exploit specific biological interactions. The presence of a thienopyrimidine core is particularly noteworthy, as this motif is frequently encountered in biologically active molecules. Thienopyrimidines have been extensively studied for their roles in modulating various cellular processes, including DNA replication and repair mechanisms. The incorporation of an imidazole carboxamide moiety further enhances the compound's potential pharmacological properties by introducing additional functional groups that can interact with biological targets.

In recent years, there has been a surge in research focused on developing small molecules that can modulate the activity of enzymes and receptors involved in cancer progression. The compound N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide has emerged as a compelling candidate in this area due to its ability to interact with key molecular targets associated with tumor growth and survival. Preclinical studies have demonstrated its potential to inhibit the activity of enzymes such as kinases and phosphodiesterases, which are critical regulators of cellular signaling pathways.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex heterocyclic framework. These synthetic strategies not only highlight the expertise required in medicinal chemistry but also underscore the importance of innovative approaches in developing novel therapeutic agents.

One of the most striking features of N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide is its ability to exhibit dual functionality. The thienopyrimidine moiety can engage with DNA and RNA through hydrogen bonding interactions, while the imidazole carboxamide group can modulate protein-protein interactions. This dual-targeting capability makes it an attractive scaffold for designing molecules that can simultaneously address multiple aspects of disease pathology.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide with high accuracy. Molecular docking studies have revealed that this compound can bind effectively to several key targets involved in cancer metabolism and immune evasion. These findings provide a strong rationale for further exploring its potential as an anticancer agent.

The pharmacokinetic properties of N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-imidazole-5-carboxamide are also under investigation to assess its suitability for clinical development. Preliminary data suggest that the compound exhibits favorable solubility and stability under physiological conditions, which are essential characteristics for any drug candidate. Additionally, its metabolic profile appears to be manageable, indicating that it may have a reasonable therapeutic window if developed into a drug.

In conclusion, N-(2-{4-oxysoxthienopyrimidine}ethyl)-imidazolcarboxamido) (CAS No. 2034320) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising preclinical data position it as a valuable tool for further research into novel therapeutic strategies. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping the future of drug development.

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